Superior Lp(a) Reduction in Phase 2: Muvalaplin 240 mg vs. Pelacarsen 80 mg (ASO)
In a 12-week Phase 2 randomized controlled trial (KRAKEN) in high-risk patients, muvalaplin at a daily oral dose of 240 mg achieved a placebo-adjusted mean Lp(a) reduction of 85.8% using an intact Lp(a) assay [1]. This compares favorably to pelacarsen, an antisense oligonucleotide (ASO) administered via monthly subcutaneous injection, which achieved a maximum mean Lp(a) reduction of 80% in its Phase 2b trial [2].
| Evidence Dimension | Placebo-adjusted mean Lp(a) reduction at primary endpoint |
|---|---|
| Target Compound Data | 85.8% (95% CI, 83.1%-88.0%) |
| Comparator Or Baseline | Pelacarsen (ASO): 80% |
| Quantified Difference | +5.8 percentage points (absolute) |
| Conditions | Phase 2 KRAKEN trial; 240 mg muvalaplin oral daily for 12 weeks vs. Phase 2b trial; 20 mg pelacarsen subcutaneous weekly for 6-12 months |
Why This Matters
This demonstrates that an oral small molecule can achieve Lp(a) reductions that are numerically greater than the most advanced injectable ASO therapy, which is a critical factor for clinical adoption and procurement prioritization.
- [1] Nicholls SJ, et al. Oral Muvalaplin for Lowering of Lipoprotein(a): A Randomized Clinical Trial. JAMA. 2024;333(3):222-231. doi:10.1001/jama.2024.24017 View Source
- [2] Tsimikas S, et al. Lipoprotein(a) Reduction in Persons with Cardiovascular Disease. N Engl J Med. 2020;382:244-255. doi:10.1056/NEJMoa1905239 View Source
